molecular formula C9H14ClF2NO2 B1478155 3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 2098047-27-7

3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B1478155
CAS RN: 2098047-27-7
M. Wt: 241.66 g/mol
InChI Key: DRJBDKLJNBKGNT-UHFFFAOYSA-N
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Description

The compound “3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in this compound is likely to contribute to its three-dimensional structure due to the non-planarity of the ring . The presence of different substituents, including a chloro group, a difluoro group, and a methoxymethyl group, will also influence its spatial orientation and stereochemistry .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in these compounds often leads to reduced basicity and reactivity compared to their chlorinated and brominated analogues . The compound could serve as a precursor or intermediate in the synthesis of various fluoropyridines, including those substituted with fluorine-18, which are used as imaging agents in radiobiology .

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. This modification can improve the physical, biological, and environmental properties of these compounds. Given the high reactivity of the compound’s functional groups, it could be utilized to create novel agrochemicals with enhanced efficacy and safety profiles .

Pharmaceutical Research

Fluorine-containing pharmaceuticals account for a significant portion of the market due to their enhanced stability and bioavailability. The compound’s fluorinated pyrrolidine ring makes it a valuable synthetic block for the development of new medicinal candidates, potentially leading to drugs with improved pharmacokinetic properties .

Heterocyclic Chemistry

The pyrrolidine ring is a versatile scaffold in drug discovery, often leading to compounds with high selectivity and potency. The compound’s pyrrolidine structure could be exploited in the design of new biologically active compounds, particularly in the exploration of the pharmacophore space due to its sp3-hybridization .

Stereochemistry and Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring in the compound allows for the creation of different stereoisomers, which can lead to diverse biological profiles. This feature is crucial in the synthesis of enantioselective drugs, where the spatial orientation of substituents can significantly affect the binding mode to proteins .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known interest in pyrrolidine derivatives in drug discovery . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile.

properties

IUPAC Name

3-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClF2NO2/c1-15-5-7-4-9(11,12)6-13(7)8(14)2-3-10/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJBDKLJNBKGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1C(=O)CCCl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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